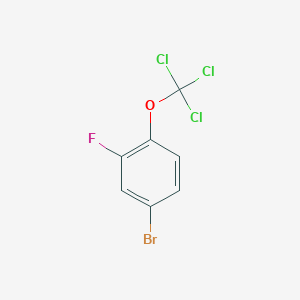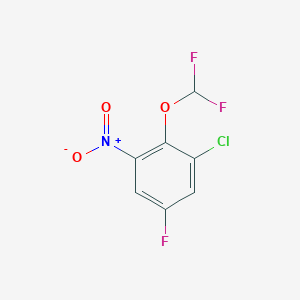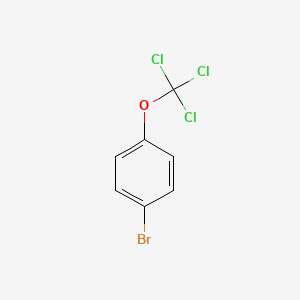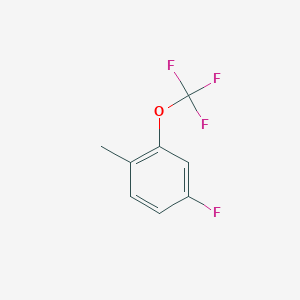
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
Vue d'ensemble
Description
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine-based compound. It has the molecular formula C9H7BrF3N and a molecular weight of 266.06 g/mol .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is 1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H .Applications De Recherche Scientifique
Spectroscopic and Optical Properties
- 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, has been characterized using spectroscopic methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These methods are essential in understanding the molecular structure and properties of such compounds. Density Functional Theory (DFT) has also been applied for analyzing its optimized geometric structure, vibrational frequencies, and chemical shifts, providing insight into its non-linear optical properties and molecular interactions (Vural & Kara, 2017).
Synthetic Chemistry and Functionalization
- Derivatives of bromo and trifluoromethyl pyridines have been extensively studied for various synthetic applications. For instance, functionalization techniques like regioexhaustive functionalization have been used to convert these compounds into carboxylic acids, a crucial step in synthetic chemistry. These processes involve selective deprotonation and subsequent carboxylation, demonstrating the compound's versatility in chemical synthesis (Cottet et al., 2004).
Application in the Construction of Biologically Relevant Molecules
- The synthesis of various biologically relevant compounds often utilizes bromo-trifluoromethyl pyridines. An example is the synthesis of 2-(2,4-Difluorophenyl)pyridine, achieved through Suzuki cross-coupling reactions, indicating the compound's potential as an intermediate in creating complex molecules with biological significance (Yuqiang, 2011).
Antimicrobial Properties
- Some derivatives of bromo-trifluoromethyl pyridines have been tested for antimicrobial activities. For instance, the compound's effect on pBR322 plasmid DNA and its antimicrobial activities have been evaluated, showcasing its potential application in developing new antimicrobial agents (Vural & Kara, 2017).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately call a poison center/doctor (P301 + P310) .
Mécanisme D'action
Target of Action
It’s known that this compound is often used in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may act as a boron reagent, contributing to the formation of new bonds .
Biochemical Pathways
As a reagent in suzuki–miyaura coupling reactions , it likely plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds it helps to synthesize.
Result of Action
As a reagent in suzuki–miyaura coupling reactions , it contributes to the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRTYGOUARIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)




![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)


![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)

![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)